A Technical Guide to 2-Fluoro-N,4-dimethylaniline: Synthesis, Properties, and Applications
A Technical Guide to 2-Fluoro-N,4-dimethylaniline: Synthesis, Properties, and Applications
Executive Summary: This document provides an in-depth technical overview of 2-Fluoro-N,4-dimethylaniline, a substituted aromatic amine of growing interest in chemical research and development. This guide details the compound's chemical identity, core physicochemical properties, logical synthetic strategies, and potential applications, particularly in the fields of medicinal chemistry and materials science. By synthesizing data on this specific molecule and its structural analogs, this paper serves as a vital resource for researchers, chemists, and professionals in drug discovery and fine chemical synthesis. The strategic incorporation of a fluorine atom and two methyl groups on the aniline scaffold imparts unique electronic and steric properties, making it a valuable building block for creating complex, high-value molecules.
Chemical Identity and Core Properties
2-Fluoro-N,4-dimethylaniline is a derivative of aniline featuring a fluorine atom at the C2 position, a methyl group on the amine nitrogen (N-methyl), and a second methyl group on the aromatic ring at the C4 position. While a specific CAS number for this exact isomer is not prominently listed in major databases, its identity can be unequivocally established through its molecular structure and systematic nomenclature.
The introduction of these specific substituents significantly modifies the electronic and physical properties of the parent aniline molecule. The fluorine atom, being highly electronegative, acts as a weak-directing group and can influence the molecule's reactivity, metabolic stability, and binding affinity in biological systems.[1] This strategic fluorination is a widely employed tactic in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
Table 1: Core Properties of 2-Fluoro-N,4-dimethylaniline and Key Precursors
| Property | 2-Fluoro-N,4-dimethylaniline | 2-Fluoro-4-methylaniline (Precursor)[2][3] | 4-Fluoro-N,N-dimethylaniline (Isomer)[4][5] |
|---|---|---|---|
| Molecular Formula | C₈H₁₀FN | C₇H₈FN | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol [1][6] | 125.14 g/mol [2][3] | 139.17 g/mol [4][5] |
| CAS Number | Not assigned | 452-80-2[2][3] | 403-46-3[4] |
| Appearance | (Predicted) Liquid | Clear colorless to yellow/red/brown liquid[2] | White/colorless to yellow powder/lump/liquid |
| Boiling Point | (Predicted) >200 °C | 70-71 °C / 7 mmHg[2] | ~200 °C |
| Density | (Predicted) ~1.0-1.1 g/mL | 1.108 g/mL at 25 °C[2] | Not specified |
| Refractive Index | (Predicted) ~1.53 | n20/D 1.533[2] | Not specified |
| InChI Key | KICWBKWNKZINLP-UHFFFAOYSA-N[1] | ZQEXBVHABAJPHJ-UHFFFAOYSA-N[2][3] | YJEHCGOJNJUOII-UHFFFAOYSA-N[4] |
Molecular Structure and Reactivity
The reactivity of 2-Fluoro-N,4-dimethylaniline is governed by the interplay of its three key substituents.
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N-Methyl Group (-NHCH₃): As a secondary amine, this is a potent activating group, increasing the electron density of the aromatic ring through resonance and making it more susceptible to electrophilic aromatic substitution.
-
4-Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that further enhances the ring's electron density.
-
2-Fluoro Group (-F): The fluorine atom exerts a dual effect. It is strongly electron-withdrawing via induction, which deactivates the ring. However, it is also a weak resonance donor. This combination makes it an ortho-, para-director, though its deactivating inductive effect can modulate the overall reactivity.
The primary site of electrophilic attack would be predicted to be the C6 position, which is ortho to the strongly activating N-methyl group and para to the 4-methyl group.
Caption: Molecular structure of 2-Fluoro-N,4-dimethylaniline.
Synthesis and Manufacturing
Pathway A: N-Methylation of 2-Fluoro-4-methylaniline
This is often the most practical and direct approach, starting from the commercially available precursor, 2-fluoro-4-methylaniline (CAS 452-80-2).[1][2] The core challenge in this step is to achieve selective mono-methylation while avoiding the formation of the tertiary amine byproduct.[7]
Experimental Protocol (General):
-
Imine Formation: Dissolve 2-fluoro-4-methylaniline in a suitable solvent such as methanol. Add an aqueous solution of formaldehyde (37%) and stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.[8]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions to reduce the imine to the secondary amine.[7]
-
Work-up and Purification: Once the reaction is complete (monitored by TLC), quench the reaction carefully. Remove the solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous salt like magnesium sulfate.[7]
-
Final Purification: The crude product can be purified by silica gel column chromatography to yield pure 2-Fluoro-N,4-dimethylaniline.
Pathway B: Electrophilic Fluorination of N,4-dimethylaniline
This late-stage functionalization approach involves installing the fluorine atom onto the N,4-dimethylaniline scaffold.[1] The primary challenge here is achieving regioselectivity at the C2 position, which is ortho to the activating N-methylamino group.[1]
Conceptual Protocol:
-
Substrate Preparation: Dissolve N,4-dimethylaniline in an appropriate solvent (e.g., acetonitrile).
-
Fluorination: Add an electrophilic fluorinating agent. Common reagents for this purpose include Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[9][10][11] The reaction of N,N-dimethylaniline with such reagents is known to produce a mixture of products, including ortho- and para-fluoro derivatives, often with tarring.[12] The presence of the 4-methyl group blocks the para position, which should theoretically improve the yield of the 2-fluoro (ortho) product.
-
Purification: The reaction will likely yield a mixture of isomers and byproducts, necessitating careful purification by column chromatography.
Caption: Proposed synthetic workflows for 2-Fluoro-N,4-dimethylaniline.
Applications in Research and Drug Development
While specific applications for 2-Fluoro-N,4-dimethylaniline are not extensively documented, its structural motifs are highly relevant in modern chemical R&D. Fluorinated anilines are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1]
-
Medicinal Chemistry: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[1] Structurally related anilines are precursors for compounds like 5-HT(2C) receptor agonists for obesity treatment and other neurologically active agents.[2][13] This compound serves as a valuable scaffold for creating novel derivatives for various biological targets.
-
Agrochemicals: The unique properties imparted by fluorine are also beneficial in the design of modern pesticides and herbicides, where it can improve efficacy and environmental profiles.[13]
-
Materials Science: Substituted anilines are used in the synthesis of specialty polymers, dyes, and advanced materials where specific electronic properties are required.[13]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-Fluoro-N,4-dimethylaniline. Therefore, it must be handled with the assumption that it is hazardous, based on the toxicological profiles of its structural analogs, such as 2-Fluoro-4-methylaniline.
Hazard Classifications (Inferred from 2-Fluoro-4-methylaniline): [2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[2] For operations that may generate aerosols or vapors, use a suitable respirator with an appropriate filter (e.g., type ABEK).[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from sources of ignition.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class is likely 6.1C (Combustible, acute toxic).[2]
Conclusion
2-Fluoro-N,4-dimethylaniline is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the unique combination of substituents that provide a scaffold for developing novel pharmaceuticals, agrochemicals, and advanced materials. While its direct synthesis and applications are not widely published, logical and established chemical routes can be employed for its preparation. Due to the hazardous nature of related anilines, stringent safety protocols must be followed during its handling and use. This guide provides a foundational understanding for researchers looking to explore the utility of this versatile building block.
References
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Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethyl-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Pozdnyakov, V. V., et al. (2015). Electrophilic fluorination of N,N-dimethylaniline, N,N-dimethylnaphthalen-1-amine and 1,8-bis(dimethylamino)naphthalene with N–F reagents. ResearchGate. Retrieved from [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
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MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Retrieved from [Link]
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Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Fluoro-N,N-Dimethylaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Fluoro-4-methylaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
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